molecular formula C7H5ClN4O2 B7816719 3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol

3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol

Cat. No.: B7816719
M. Wt: 212.59 g/mol
InChI Key: FZFYLXRCIFZRTA-UHFFFAOYSA-N
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Description

3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol is a compound that features a benzene ring substituted with a chlorine atom, a tetrazole ring, and two hydroxyl groups The presence of the tetrazole ring, a five-membered ring containing four nitrogen atoms, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, such as room temperature and aqueous solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents is optimized to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of carboxyl-containing molecules. This interaction can modulate enzyme activity, receptor binding, and other biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol is unique due to the combination of the tetrazole ring and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

3-chloro-5-(2H-tetrazol-5-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c8-4-1-3(2-5(13)6(4)14)7-9-11-12-10-7/h1-2,13-14H,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFYLXRCIFZRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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